N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a pyrrole moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step procedures. One common method includes the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: Research indicates that it may have therapeutic potential due to its biological activities, including reducing inflammation and pain.
Mechanism of Action
The mechanism of action of N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with various molecular targets and pathways. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also inhibit specific enzymes or receptors involved in pain and inflammation pathways, contributing to its anti-nociceptive properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl]phenylcyclopropanecarboxamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of a piperazine ring, phenyl group, and pyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it may offer different reactivity and biological activity profiles, which can be advantageous in specific contexts.
Biological Activity
N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C18H24N4O. This compound features a piperazine ring, a phenyl group, and a pyrrole moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:
- Anticancer properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines.
- Neuroprotective effects : Preliminary studies suggest potential anticonvulsant activity, indicating its role in neurological disorders.
Anticancer Activity
This compound has shown significant anticancer activity in various studies. For instance:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. | MCF7 | 3.79 | Induces apoptosis |
Wei et al. | A549 | 26 | Growth inhibition |
Xia et al. | NCI-H460 | 49.85 | Cell apoptosis |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research into the neuroprotective effects of this compound has revealed:
- Anticonvulsant Activity : In animal models, it has demonstrated potential in reducing seizure frequency and severity, suggesting a beneficial role in epilepsy treatment.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A study on the effects of this compound on glioblastoma cells showed a significant reduction in cell viability, with an IC50 value indicating potent activity against these aggressive tumors.
- Case Study 2 : In a model of temporal lobe epilepsy, administration of the compound resulted in a marked decrease in seizure duration and frequency compared to control groups.
Research Findings
Recent advancements in drug design have focused on optimizing the structure of compounds similar to this compound to enhance their biological activity. For example:
- Structural Modifications : Alterations to the piperazine or pyrrole components have been explored to improve binding affinity to target receptors involved in cancer progression and neuroprotection.
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-11-13-21(14-12-19)18-17(22)16(20-9-5-6-10-20)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRJSQAUZHFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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